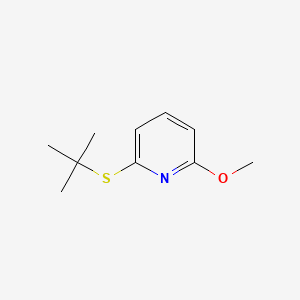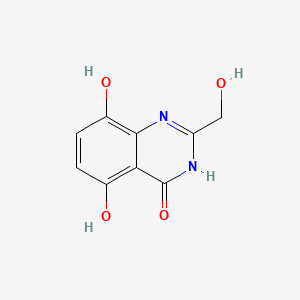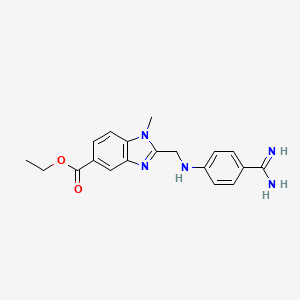
VANCOMYCIN HYDROCHLORIDE PLANT CELL CULT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vancomycin hydrochloride plant cell culture is a glycopeptide antibiotic derived from the bacterium Streptomyces orientalis. It is primarily used to inhibit the synthesis of bacterial cell walls, making it effective against Gram-positive bacteria . This compound is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The fermentation process is optimized by controlling pH and dissolved oxygen tension (DOT) to achieve high yields . The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of vancomycin hydrochloride involves scaling up the fermentation process from laboratory to pilot and plant scales . Key factors such as pH, DOT, and impeller tip velocity are carefully controlled to ensure consistent production across different scales .
Analyse Des Réactions Chimiques
Types of Reactions
Vancomycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Vancomycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its antibacterial activity.
Substitution: Substitution reactions can occur at various functional groups within the vancomycin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various degradation products and modified glycopeptides, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Applications De Recherche Scientifique
Vancomycin hydrochloride plant cell culture has a wide range of scientific research applications:
Mécanisme D'action
Vancomycin hydrochloride exerts its antibacterial effects by inhibiting cell wall biosynthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the peptidoglycan matrix . This inhibition disrupts cell wall synthesis, leading to bacterial cell death . The primary molecular targets are the peptidoglycan precursors, and the pathway involved is the inhibition of transglycosylation and transpeptidation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis in Gram-positive bacteria.
Uniqueness
Vancomycin hydrochloride is unique due to its specific binding to the D-alanyl-D-alanine terminus, which is not a common target for other antibiotics . This specificity makes it particularly effective against resistant bacterial strains .
Propriétés
Numéro CAS |
123409-00-7 |
|---|---|
Formule moléculaire |
C66H257Cl2N9O24 |
Poids moléculaire |
1632.7 g/mol |
Nom IUPAC |
azane;N-[1-[4-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-phenoxyphenyl]ethyl]acetamide;formic acid;methane;pentadecahydrate;dihydrochloride |
InChI |
InChI=1S/C22H27NO7.CH2O2.43CH4.2ClH.8H3N.15H2O/c1-13(23-14(2)25)15-8-9-18(19(10-15)28-16-6-4-3-5-7-16)29-21-11-17(26)22(27)20(12-24)30-21;2-1-3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10,13,17,20-22,24,26-27H,11-12H2,1-2H3,(H,23,25);1H,(H,2,3);43*1H4;2*1H;8*1H3;15*1H2 |
Clé InChI |
ARNOCQCQWLXLRG-UHFFFAOYSA-N |
SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
SMILES canonique |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.CC(C1=CC(=C(C=C1)OC2CC(C(C(O2)CO)O)O)OC3=CC=CC=C3)NC(=O)C.C(=O)O.N.N.N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)

![2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione](/img/structure/B568160.png)


![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)




